(R)-(+)-1-Benzyl-3-pyrrolidinol
Overview
Description
(R)-(+)-1-Benzyl-3-pyrrolidinol, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
It is used in the synthesis of pyrrolam A and indolizidinone, demonstrating its utility in the creation of complex organic compounds (Schobert & Wicklein, 2007).
The compound is involved in enzymatic optical resolution processes, which can yield (R)-acetate 3 from a racemate with high yield and enantiomeric excess, highlighting its potential in stereochemical applications (Horiguchi & Mochida, 1995).
It has been used in the study of enantioselective transfer hydrogenation, specifically in comparisons of selectivity with N-aryl pyrrolidine ligands (Gonsalves et al., 2001).
Its derivatives have potential applications in neurology, as indicated by their high retention in mouse brains, suggesting a role in in vivo probes for measuring neurotransmitter levels (Skaddan et al., 2000).
The N-benzyl-3-pyrrolidinol dehydrogenase from Geotrichum capitatum can be utilized to produce (S)-N-benzyl-3-pyrrolidinol, a chiral building block in pharmaceutical synthesis (Yamada-Onodera et al., 2007).
It is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for respiratory tract infections (Lall et al., 2012).
The compound has been used in the development of antimicrobial agents, specifically in the study of ruthenium(II) complexes with antimicrobial activity against bacteria like Staphylococcus aureus and E. coli (Kumar et al., 2016).
An improved synthesis of (S)-1-benzyl-3-pyrrolidinol has been achieved starting from L-malic acid and benzylamine, showcasing its chemical versatility (Qiu, Wei, & Lu, 2011).
Devosia riboflavina's alcohol dehydrogenase can stereoselectively reduce N-benzyl-3-pyrrolidinone, offering an economical and environmentally friendly synthesis method for these compounds (Kizaki et al., 2008).
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-90-4 | |
Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-1-Benzyl-3-pyrrolidinol's stereochemistry in the context of YM-09730's calcium antagonist activity?
A: this compound is a crucial chiral building block in synthesizing the four stereoisomers of YM-09730 []. The research demonstrates that the stereochemistry at both the 1,4-dihydropyridine (DHP) ring and the pyrrolidine ring significantly influences the compound's potency as a calcium antagonist. Specifically, the (S,S)-isomer (3a), containing the (S)-configuration at both the DHP C4 and pyrrolidine C3, exhibits the highest potency and longest duration of action []. This highlights the importance of stereochemical configuration in achieving optimal biological activity. The (R,S)-isomer, formed by reacting (-)-5-(methoxycarbonyl)-2, 6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with this compound, was found to be the least potent of the four isomers []. This emphasizes the impact of chirality on the interaction of these compounds with their biological targets.
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